Product packaging for 1,2-Cyclotridecadiene(Cat. No.:CAS No. 18526-51-7)

1,2-Cyclotridecadiene

Cat. No.: B097271
CAS No.: 18526-51-7
M. Wt: 178.31 g/mol
InChI Key: GXKXSGKUODLRSQ-UHFFFAOYSA-N
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Description

Significance of Cyclic Allenes in Chemical Synthesis and Theory

Cyclic allenes are a unique class of unsaturated hydrocarbons characterized by the presence of two consecutive double bonds within a ring structure. mdpi.com The central carbon atom of the allene (B1206475) is sp-hybridized, while the two adjacent carbons are sp²-hybridized, resulting in a linear C=C=C geometry. wikipedia.org This arrangement forces the planes of the two double bonds to be perpendicular to each other. wikipedia.org In cyclic systems, this inherent geometry introduces significant ring strain, particularly in smaller and medium-sized rings. escholarship.org

This strain is not a mere curiosity; it is the wellspring of their synthetic utility. Strained cyclic allenes are highly reactive intermediates, readily participating in a variety of transformations to relieve this strain. escholarship.org This reactivity makes them valuable building blocks for the rapid construction of complex molecular architectures, including those found in natural products and bioactive molecules. mdpi.comescholarship.org For instance, they can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form intricate polycyclic systems with high stereoselectivity. escholarship.org The ability to harness the reactivity of these transient species has opened new avenues for the synthesis of complex organic compounds. acs.org

Furthermore, the unique electronic nature of allenes, with their orthogonal π systems, allows for a rich and diverse range of chemical transformations. They can act as substrates in transition metal-catalyzed reactions, leading to the formation of various cyclic and heterocyclic compounds. mdpi.com The axial chirality of appropriately substituted allenes also makes them crucial in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. mdpi.com

Historical Context of 1,2-Cyclotridecadiene Studies

The study of allenes, in general, has a history of moving from chemical curiosities to indispensable synthetic tools. For many years, allenes were considered synthetically challenging to prepare and handle. wikipedia.org However, the mid-20th century saw a surge in interest, and by the early 21st century, the field had blossomed, with hundreds of publications appearing annually. wikipedia.org

The first reported synthesis of this compound can be traced back to the work of Moore and Ward in 1962. ias.ac.in Their method provided a foundational route to this and other cyclic allenes, allowing for the initial exploration of their properties and reactivity. Subsequent studies, such as those by Nozaki and coworkers in 1966, further contributed to the understanding of these molecules. ias.ac.in

Early investigations into the reactivity of this compound included dihydroboration studies. These experiments revealed that the reaction of this compound with diborane (B8814927) leads to a mixture of products, including Z- and E-cyclotridecene and cyclotridecanol (B77358). ias.ac.in These findings provided initial insights into the regioselectivity and stereoselectivity of reactions involving this medium-ring allene. Compared to smaller, more strained cyclic allenes, this compound exhibits reduced strain, which is reflected in its reaction kinetics.

Research Landscape and Fundamental Challenges in this compound Chemistry

The contemporary research landscape of cyclic allenes, including this compound, is focused on harnessing their unique reactivity for efficient and selective synthesis. A significant area of exploration is their use in catalytic asymmetric reactions to produce compounds with high enantiomeric purity, which is of great interest in drug development and agrochemistry. acs.org

However, several fundamental challenges remain in the chemistry of this compound and related cyclic allenes. One of the primary hurdles is the control of selectivity in their reactions. Due to their high reactivity, electrophilic additions to allenes can often lead to a mixture of products, making it difficult to achieve high regio- and stereoselectivity. nih.gov Overcoming this challenge requires a deep understanding of the reaction mechanisms and the development of sophisticated catalytic systems. nih.gov

Another challenge lies in the inherent difficulty of handling these often-unstable intermediates. escholarship.org Developing methods for the in-situ generation and trapping of strained cyclic allenes is a key area of research. acs.org Furthermore, a comprehensive understanding of the factors that govern the reactivity and stability of medium-ring allenes like this compound is still evolving. While smaller rings are dominated by strain, and larger rings behave more like their acyclic counterparts, the behavior of medium-ring systems represents a complex interplay of steric and electronic effects that is not always predictable.

The study of organic reaction mechanisms itself presents difficulties for students, highlighting the complexity of concepts like stereochemistry and reactive intermediates, which are central to understanding the chemistry of cyclic allenes. nepjol.inforesearchgate.net Continued research into the fundamental properties and reactivity of this compound will undoubtedly contribute to overcoming these challenges and further solidifying the role of cyclic allenes as powerful tools in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22 B097271 1,2-Cyclotridecadiene CAS No. 18526-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18526-51-7

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

InChI

InChI=1S/C13H22/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1,5H,2,4,6-13H2

InChI Key

GXKXSGKUODLRSQ-UHFFFAOYSA-N

SMILES

C1CCCCCC=C=CCCCC1

Canonical SMILES

C1CCCCCC=C=CCCCC1

Synonyms

[R,(+)]-1,2-Cyclotridecadiene

Origin of Product

United States

Synthetic Methodologies for 1,2 Cyclotridecadiene

Established Synthetic Pathways to 1,2-Cyclotridecadiene

The foundational methods for the synthesis of this compound rely on well-established organometallic and elimination reactions. These routes have been instrumental in providing access to this compound for further reactivity studies.

Hydroboration-Based Synthetic Routes to this compound

For instance, dihydroboration-oxidation of this compound leads to a mixture of products including isomeric cyclotridecenes, bicyclo[10.1.0]tridecane, cyclotridecanone, and various cyclotridecanediols. nih.gov A more controlled outcome is observed with different workup conditions. Dihydroboration followed by hydrolysis-oxidation primarily affords cyclotridecanol (B77358), whereas oxidation with chromium trioxide-pyridine yields mainly a mixture of (Z)- and (E)-cyclotridecene. nih.gov The monohydroboration of this compound with catecholborane, followed by oxidation, results in the regioselective formation of cyclotridecanone. nih.gov

The following table summarizes the major products obtained from the hydroboration of this compound under different conditions:

Products of Hydroboration of this compound

Reaction ConditionsMajor Product(s)Reference
Dihydroboration followed by oxidation (H₂O₂, NaOH)(Z)- and (E)-Cyclotridecene, Bicyclo[10.1.0]tridecane, Cyclotridecanone, Cyclotridecanols, Cyclotridecanediols nih.gov
Dihydroboration followed by hydrolysis-oxidationCyclotridecanol nih.gov
Dihydroboration followed by oxidation (Chromium trioxide-pyridine)(Z)- and (E)-Cyclotridecene nih.gov
Monohydroboration with catecholborane followed by oxidationCyclotridecanone nih.gov

Alternative Cyclization and Elimination Approaches to this compound

A prominent and widely cited method for the synthesis of this compound is the Doering-Moore-Skattebøl reaction, a two-step process starting from an alkene. researchgate.netunc.edu This reaction involves the addition of a dihalocarbene to an alkene to form a gem-dihalocyclopropane, followed by reaction with an organolithium reagent to induce an elimination and rearrangement to the corresponding allene (B1206475). nih.govacs.org

In the context of this compound synthesis, the starting material is cyclododecene (B75492). The first step is the addition of dibromocarbene (generated from bromoform (B151600) and a strong base like potassium tert-butoxide) to cyclododecene to form 13,13-dibromobicyclo[10.1.0]tridecane. In the second step, this gem-dibromocyclopropane is treated with an alkyllithium reagent, such as methyllithium (B1224462) or butyllithium. researchgate.netacs.org This treatment results in a halogen-metal exchange, followed by the elimination of lithium bromide and a rearrangement of the resulting carbene or carbenoid to yield this compound. nih.govmit.edu This method is a reliable and established route for the preparation of cyclic allenes from the corresponding cycloalkenes. nih.govunc.edu

Novel Synthetic Routes and Methodological Innovations for this compound

While the Doering-Moore-Skattebøl reaction is a robust method, research continues to explore more efficient and selective synthetic pathways for allenes, including macrocyclic ones.

Development of Highly Efficient and Selective Synthesis

Recent advancements in synthetic methodology that could be applicable to the synthesis of this compound include the development of new catalytic systems for ring-closing metathesis (RCM) and modifications of existing methods to improve yields and selectivities. While RCM has been extensively used for the synthesis of macrocyclic alkenes, its direct application to form a 13-membered allene is less common. nih.govmit.edu However, innovative approaches to macrocyclization, such as the use of highly active and selective catalysts, could potentially be adapted for the synthesis of precursors to this compound. acs.org

Investigation of Precursors and Reaction Conditions for Enhanced Yields

For the established Doering-Moore-Skattebøl route, optimization of reaction conditions can lead to improved yields. Factors such as the choice of organolithium reagent, solvent, and temperature can influence the efficiency of the allene formation. acs.org The nature of the dihalocyclopropane precursor can also play a role. For instance, the use of dichlorocyclopropanes, which can be prepared from chloroform, might offer an alternative to the more common dibromo derivatives. scu.edu.cn

Enantioselective Synthesis of Chiral this compound Derivatives

1,2-Disubstituted allenes are chiral, and the enantioselective synthesis of such molecules is a significant area of research. For cyclic allenes like this compound, the ring structure imparts chirality even without substituents on the allene carbons. The development of methods to synthesize enantiomerically enriched cyclic allenes is of considerable interest.

While specific methods for the enantioselective synthesis of this compound itself are not widely reported, general strategies for the asymmetric synthesis of chiral allenes could potentially be applied. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. nih.govbohrium.com

For instance, the enantioselective generation of a strained cyclic allene has been achieved through the reaction of an enantiomerically pure precursor in a Doering-Moore-Skattebøl reaction. rsc.org In principle, a similar approach could be envisioned for this compound, starting from an enantiomerically pure precursor to the gem-dihalocyclopropane. Another approach could involve the use of a chiral base in an elimination reaction to generate the allene.

Catalytic asymmetric methods are also being developed for the synthesis of cyclic allenes. nih.govcaltech.edu These methods often employ transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction. While these have been demonstrated for smaller ring systems, their application to larger rings like this compound remains an area for future investigation. acs.org

Stereocontrol Strategies in Cyclic Allene Formation

The inherent axial chirality of cyclic allenes like this compound makes the control of stereochemistry a critical aspect of their synthesis. Stereocontrol can be achieved through various strategies, with the ultimate goal of producing enantioenriched allenes for applications in asymmetric synthesis.

One approach is substrate-guided stereocontrol , where a chiral element already present in the substrate dictates the stereochemical outcome of the allene formation. For instance, the use of a chiral precursor can lead to the formation of a specific allene enantiomer. This principle has been demonstrated in metal-catalyzed reactions of other cyclic allenes, providing a foundation for its application to this compound. nih.gov The transfer of chirality can occur from a point-chirality in the precursor to the axial-chirality of the allene product. caltech.edu

Computational studies have also become invaluable in predicting and understanding stereocontrol in cyclic allene reactions. nih.govresearchgate.net These studies can elucidate potential reaction pathways and transition states, guiding the rational design of substrates and catalysts to favor the formation of a desired stereoisomer. nih.gov For example, computational analysis can help understand the kinetic differentiation of allene enantiomers or the desymmetrization of intermediates, which are key mechanisms for achieving stereoselectivity. nih.govresearchgate.net

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis represents the most sophisticated approach for synthesizing chiral molecules, and its application to cyclic allenes has been a significant area of research. The development of catalytic asymmetric reactions that can intercept transient, racemic cyclic allene intermediates is a powerful strategy. nih.gov

A key concept in the asymmetric synthesis of cyclic allenes is Dynamic Kinetic Resolution (DKR) . nih.gov In a DKR process, the racemic cyclic allene intermediate rapidly interconverts between its enantiomers. A chiral catalyst then selectively reacts with one of the enantiomers at a faster rate, shifting the equilibrium and funneling the racemic mixture into a single, enantioenriched product. nih.gov The facile racemization of strained cyclic allenes, which often occurs faster than their trapping, makes them ideal candidates for DKR-based asymmetric transformations. nih.gov

Transition metal catalysis, particularly with palladium and nickel, has been instrumental in developing these asymmetric reactions. nih.govnih.govescholarship.org By employing chiral ligands, the metal center can create a chiral environment that orchestrates the enantioselective transformation.

Key aspects of asymmetric catalysis in cyclic allene synthesis include:

Chiral Ligands: The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral ligands have been explored, including ferrocenyl-PHOX ligands for palladium-catalyzed reactions and chiral bidentate phosphine (B1218219) ligands for nickel catalysis. nih.govnih.gov

Catalytic Mechanisms: The mechanism of stereochemical induction can be complex. Computational studies have pointed to two distinct possibilities: the initial kinetic differentiation of the allene enantiomers through a stereoselective step like olefin insertion, or the desymmetrization of a symmetric intermediate, such as a π-allylnickel complex, later in the catalytic cycle. nih.govresearchgate.net

Reaction Types: Asymmetric catalysis has been applied to various reactions involving cyclic allenes, including annulations and hydroaminations. nih.govnih.gov These reactions create complex polycyclic structures with multiple stereocenters, highlighting the synthetic utility of this approach. nih.gov

The table below summarizes representative catalyst systems and strategies applicable to the asymmetric synthesis of cyclic allenes, which could be adapted for this compound.

Catalyst SystemChiral Ligand TypeKey Strategy/MechanismPotential Application
Nickel-basedChiral PhosphinesDynamic Kinetic Resolution (DKR) via stereoselective olefin insertion and desymmetrization of π-allylnickel complexes. nih.govAsymmetric annulation reactions.
Palladium-basedFerrocenyl-PHOXEnantioselective hydroamination of enynes to form chiral allenes. nih.govSynthesis of axially chiral allenes.
Palladium-basedVarious Chiral LigandsAsymmetric annulation of in situ generated strained cyclic allenes. nih.govescholarship.orgFormation of enantioenriched fused heterocyclic products.
OrganocatalysisChiral Phosphoric Acids, Chiral AldehydesEnantioconvergent synthesis of chiral allenes via activation of precursors. rsc.orgacs.orgMetal-free asymmetric synthesis.

While specific, detailed research findings on the asymmetric catalytic synthesis of this compound are emerging, the principles and methodologies established for other cyclic allenes provide a clear and promising roadmap for accessing enantioenriched forms of this valuable chemical compound. nih.govcaltech.edunih.gov

Reaction Chemistry and Mechanistic Insights of 1,2 Cyclotridecadiene

Cycloaddition Reactions Involving 1,2-Cyclotridecadiene

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org These reactions are powerful tools in organic synthesis for the construction of ring systems. wvu.edunumberanalytics.com this compound, as a cyclic allene (B1206475), exhibits unique reactivity in cycloaddition reactions due to the strain and geometry of its cumulated double bonds.

[2+2] Cycloadditions with this compound as a Component

[2+2] cycloadditions involve the combination of two components with two π-electrons each to form a four-membered ring. numberanalytics.com These reactions are often initiated photochemically. wikipedia.orgnumberanalytics.com While specific examples of [2+2] cycloadditions involving this compound are not extensively detailed in the provided search results, the general principles of such reactions with allenes suggest that the central C=C bond of the allene would likely participate. The strain in the 13-membered ring of this compound is less than that in smaller cyclic allenes, which may influence its reactivity in these cycloadditions compared to more strained systems like 1,2-cyclononadiene (B72335).

Diels-Alder and Related [4+2] Cycloadditions with this compound

The Diels-Alder reaction is a well-known [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π component) and a dienophile (the 2π component). wvu.eduwikipedia.orgmasterorganicchemistry.com In this context, this compound can act as the dienophile, reacting with a diene. organic-chemistry.org The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wvu.eduwikipedia.org

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgchemistrysteps.com While this compound itself does not possess strong electron-withdrawing groups, the inherent strain of the allene system can influence its reactivity. The larger ring size of this compound results in reduced strain and potentially slower reaction kinetics compared to smaller cyclic allenes.

Cyclic dienes are particularly reactive in Diels-Alder reactions because their s-cis conformation is locked. wvu.educhemistrysteps.com When a cyclic diene reacts with a dienophile like this compound, a bicyclic product is formed. wvu.edu

Regioselectivity and Stereoselectivity in Cycloadditions of this compound

Cycloaddition reactions are known for their high degree of stereoselectivity, where the stereochemistry of the reactants dictates the stereochemistry of the product. numberanalytics.com In Diels-Alder reactions, the stereochemistry of both the diene and the dienophile is retained in the product. libretexts.org When cyclic dienes are used, they can lead to the formation of stereoisomeric products, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

The regioselectivity of cycloadditions is governed by frontier molecular orbital (FMO) interactions. organic-chemistry.org For a normal electron-demand Diels-Alder reaction, the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is key. organic-chemistry.orgchemistrysteps.com The regiochemistry of the addition of unsymmetrical reactants is determined by the alignment of the orbitals to maximize bonding. organic-chemistry.org

Hydroboration Reactivity and Selectivity of this compound

Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a C-C double or triple bond. masterorganicchemistry.com The subsequent oxidation of the resulting organoborane provides a route to alcohols or carbonyl compounds. masterorganicchemistry.comwikipedia.org

Regioselective Addition of Boron to the Allenic Linkage of this compound

The hydroboration of allenes can lead to the addition of the boron atom to either the central or a terminal carbon of the allene system. ias.ac.in In the case of this compound, hydroboration with disiamylborane (B86530) results in the attack of boron at both the central and terminal carbons. ias.ac.incdnsciencepub.com Specifically, 62% of the attack occurs at the central carbon, while 38% occurs at a terminal carbon atom. ias.ac.incdnsciencepub.com This distribution highlights a preference for the addition of the boron to the central carbon of the allenic linkage. ias.ac.in The reaction of this compound with disiamylborane proceeds to 100% completion. ias.ac.incdnsciencepub.com

Dihydroboration of this compound with a 1:1.3 molar ratio of allene to borane (B79455) in tetrahydrofuran (B95107), followed by oxidation, yields a mixture of products including isomeric cyclotridecenes, bicyclo[10.1.0]tridecane, cyclotridecanone, cyclotridecanol (B77358), and isomeric 1,2- and 1,3-cyclotridecanediols. ias.ac.in However, if the dihydroboration is followed by hydrolysis and then oxidation, the main product is cyclotridecanol. ias.ac.in

Regioselectivity of Disiamylborane Addition to Cyclic Allenes
Cyclic Allene% Central Carbon Attack% Terminal Carbon Attack% Hydroboration
1,2-Cyclononadiene83%17%78%
This compound62%38%100%

Impact of Steric Effects on Hydroboration Pathways of this compound

Steric effects play a significant role in determining the regioselectivity of hydroboration. ias.ac.inuwo.ca The use of bulky hydroborating agents like disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity due to increased steric hindrance. masterorganicchemistry.com The selectivity observed in the hydroboration of this compound is primarily attributed to the steric effects within a four-centered transition state. ias.ac.incdnsciencepub.com

The larger ring size of this compound compared to smaller cyclic allenes like 1,2-cyclononadiene influences the steric environment around the allene. ias.ac.in This difference in steric bulk leads to a shift in the regioselectivity of the hydroboration reaction. ias.ac.in For 1,2-cyclononadiene, there is a stronger preference for boron attack at the central carbon (83%) compared to this compound (62%). ias.ac.incdnsciencepub.com This suggests that the steric factors in the larger ring of this compound are more accommodating to attack at the terminal carbon. The bulky siamyl groups of disiamylborane are a key factor in this steric control.

Polymerization Chemistry of this compound

The polymerization of this compound offers a pathway to novel polymeric structures with unique properties. The reactivity of the allene functionality within a medium-sized ring presents distinct opportunities and challenges in polymer synthesis. This section explores various polymerization methods, including coordination, living, and other approaches, as well as the potential for controlling the stereochemistry of the resulting polymers.

Coordination Polymerization of this compound Monomers

Coordination polymerization, a method catalyzed by transition metal salts and complexes, has been successfully applied to this compound. oup.comwikipedia.org This technique is known for producing linear, high molecular weight polymers and offers the potential for stereoregular structures. wikipedia.org

Research has shown that this compound can undergo coordination polymerization using a [(π-allyl)NiOCOCF₃]₂ catalyst. oup.com This process yields poly(this compound) with a narrow molecular weight distribution, a characteristic feature of a well-controlled polymerization. The polymerization of this compound, while successful, proceeds at a slower rate compared to more strained cyclic allenes like 1,2-cyclononadiene. oup.com For instance, the polymerization of this compound (at a monomer to catalyst ratio of 40:1) took approximately three days to achieve a 96% yield, resulting in a polymer with a number-average molecular weight (Mn) of 8,930 and a polydispersity index (Mw/Mn) of 1.10. oup.com

The general mechanism for coordination polymerization of alkenes often involves the Cossee-Arlman mechanism, where the monomer inserts into the metal-alkyl bond of the catalyst. wikipedia.org For allenes, the coordination can occur at either of the two double bonds, leading to different possible microstructures in the final polymer. DFT studies on the coordination polymerization of alkylallenes have suggested that the reaction sequence is primarily governed by the 1,2-insertion step rather than the initial coordination of the monomer to the metal center. mdpi.com Steric hindrance between the growing polymer chain and the allene monomer plays a significant role in preventing the formation of 1,2 adducts. mdpi.com

Table 1: Coordination Polymerization of Cyclic Allenes
MonomerCatalystMnMw/MnYield (%)Reaction Time
This compound[(π-allyl)NiOCOCF₃]₂8,9301.1096~3 days
1,2-Cyclononadiene[(π-allyl)NiOCOCF₃]₂6,3901.0996<30 min

Living Polymerization Mechanisms and Kinetics of this compound

The coordination polymerization of this compound with the [(π-allyl)NiOCOCF₃]₂ catalyst has been demonstrated to proceed via a living mechanism. oup.com In a living polymerization, chain termination and transfer reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. oup.com A key characteristic of this living process is the linear relationship between the number-average molecular weight (Mn) of the resulting polymer and the monomer-to-initiator feed ratio. oup.com

Kinetic studies of the polymerization of this compound have shown that the reaction follows first-order kinetics with respect to the monomer concentration. oup.com This indicates that the rate of polymerization is directly proportional to the concentration of both the active catalyst species and the monomer. The observed first-order rate constant for the polymerization of this compound was determined to be 1.19 L·mol⁻¹·h⁻¹. oup.com This is significantly slower than that of the more strained 1,2-cyclononadiene (340 L·mol⁻¹·h⁻¹) but comparable to that of the acyclic monomer 1,2-nonadiene (B14712534) (0.80 L·mol⁻¹·h⁻¹). oup.com The living nature of this polymerization is crucial for the synthesis of well-defined block copolymers and other complex polymer architectures. oup.com

Control of Stereoregularity in Poly(this compound)

The control of stereochemistry in the polymerization of allenes is a critical aspect for tuning the properties of the resulting polymers. units.it The axial chirality of allenes can be harnessed to create stereoregular polymers. nih.govnih.gov While specific studies on the stereocontrol in the polymerization of this compound are not extensively documented, principles from related systems provide valuable insights. The use of chiral catalysts is a primary strategy for achieving stereoselective polymerization. nih.govnih.govcaltech.edu Chiral phosphoric acid catalysts, for instance, have been effectively used in the stereoselective synthesis of chiral allenes. nih.govacs.org

In the context of coordination polymerization, the geometry of the catalyst's ancillary ligands plays a crucial role in determining the tacticity of the polymer. units.it For example, in the polymerization of α-olefins, the choice of metallocene catalyst can lead to isotactic, syndiotactic, or atactic polymers. units.it Similarly, for this compound, the use of a chiral π-allylnickel catalyst or other transition metal complexes with specifically designed chiral ligands could potentially control the stereochemistry of the monomer insertion, leading to a stereoregular poly(this compound). acs.org The development of such catalysts would be a significant step towards controlling the microstructure and, consequently, the physical and mechanical properties of the polymer. nih.gov

Other Polymerization Approaches for this compound (e.g., radical, anionic)

Beyond coordination polymerization, other methods such as radical and anionic polymerization could potentially be employed for this compound, although specific literature on this monomer is scarce.

Radical Polymerization: Free radical polymerization is a versatile technique that can be applied to a wide range of monomers. google.com For allenes, radical polymerization can be initiated by diradical initiators formed from the cyclization of compounds like enediynes or enyne allenes upon heating. google.com The polymerization of cyclic allenes has also been explored through ring-opening metathesis polymerization (ROMP), which can proceed via a radical mechanism. ibs.re.krresearchgate.net However, control over the molecular weight and dispersity can be challenging in traditional radical polymerizations. researchgate.net

Anionic Polymerization: Anionic polymerization is a type of living polymerization that proceeds via anionic active centers. semanticscholar.org It is particularly effective for monomers with electron-withdrawing groups that can stabilize the propagating anion. semanticscholar.org While less common for simple allenes, anionic polymerization has been reported for some allene derivatives. For example, the anionic polymerization of 4-phenyl-1-buten-3-yne resulted in a polymer containing allenyl units. researchgate.netacs.org For this compound, a suitable anionic initiator would be required to initiate the polymerization, and the reaction would need to be carried out under stringent anhydrous and anaerobic conditions to prevent termination. semanticscholar.org

Rearrangement Reactions of this compound and its Derivatives

The unique structural features of this compound, particularly the strained allene moiety within a medium-sized ring, make it a candidate for various rearrangement reactions.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.org These reactions are governed by the principles of orbital symmetry and can be induced thermally or photochemically. kyushu-u.ac.jp The most common types of sigmatropic rearrangements are nih.govnih.gov and nih.govibs.re.kr shifts. wikipedia.org

While specific studies on the sigmatropic rearrangements of this compound are not widely reported, the chemistry of related allenes and medium-ring systems suggests potential pathways. researchgate.netmdpi.comnih.gov Functionalized allenes are known to undergo nih.govnih.gov-sigmatropic rearrangements. researchgate.net For example, propargyl thiocyanates can rearrange to form allenyl isothiocyanates. researchgate.net In the context of medium-sized rings, iridium-catalyzed tandem olefin migration and Cope rearrangement have been used to synthesize 7-membered rings. mdpi.com

A plausible sigmatropic rearrangement for a derivative of this compound could involve a nih.govnih.gov-shift, such as a Claisen or Cope rearrangement, if appropriate functional groups are present. wikipedia.org For instance, a hydroxylated derivative of this compound could potentially undergo an oxy-Cope rearrangement. nih.gov Thermal rearrangements of other strained cyclic systems, such as the thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane (B2804974) to 1,1,3-triphenylindan, have been shown to proceed through reactive triene intermediates, which could also be a possibility for highly substituted derivatives of this compound under thermal conditions. rsc.org

Cycloisomerization Processes

Cycloisomerization refers to the intramolecular rearrangement of a molecule to form a cyclic isomer. For cyclic allenes like this compound, these processes are driven by the high strain energy inherent in the allene structure, leading to more stable cyclic products. While the field has seen extensive exploration of transition-metal-catalyzed cycloisomerizations for various allenes, specific studies on this compound highlight its unique reactivity. core.ac.uk

One notable transformation of this compound involves dihydroboration followed by different workup procedures, which can be seen as a form of isomerization. The reaction with borane in tetrahydrofuran generates organoborane intermediates. Subsequent hydrolysis and oxidation of these intermediates yield cyclotridecanol as the main product. However, if the intermediate organoboranes are oxidized with chromium trioxide-pyridine, a mixture of (Z)- and (E)-cyclotridecene is formed. ias.ac.in This transformation from a cyclic allene to its alkene isomers represents a key cycloisomerization pathway. The formation of both (Z) and (E) isomers suggests that the hydroborating agent can approach the allene from both the "hydrogen side" and the "ring side" due to the large, flexible nature of the thirteen-membered ring. archive.org

Transition metal catalysis is a powerful tool for effecting cycloisomerization. core.ac.uk For instance, rhodium(I) complexes have been shown to catalyze the cycloisomerization of allenenes, leading to either exo- or endo-cyclization products depending on the ligands used. acs.org Gold and platinum catalysts are also highly effective in activating allenes for cyclization with various nucleophiles. core.ac.uk While these examples establish general reactivity patterns for allenes, they provide a framework for predicting the potential cycloisomerization behavior of this compound with appropriate catalytic systems.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of this compound reactions requires examining the transient species that govern the transformation pathways. These investigations involve the generation and characterization of reactive intermediates, the use of spectroscopy to probe their structure, and the analysis of kinetic and thermodynamic parameters.

Generation and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and subsequently react to form the final products. unacademy.comfiveable.me Common intermediates in organic reactions include carbocations, carbanions, free radicals, and carbenes. researchgate.net

In the context of this compound, specific reactive intermediates have been implicated in its transformations. The addition of 2,4-dinitrobenzenesulphenyl chloride to this compound is believed to proceed through an AdE2 mechanism. cdnsciencepub.com This mechanism typically involves the formation of a cyclic thiiranium ion intermediate, a three-membered ring containing a sulfur atom, which is then opened by the nucleophilic attack of the chloride ion.

The dihydroboration of this compound provides another example of key intermediates. The initial reaction involves the addition of a B-H bond across one of the allene's double bonds. Monohydroboration leads to the formation of allylborane intermediates, where the boron atom attaches to the central carbon of the allene system. archive.org Further reaction leads to 1,2-diorganoborane intermediates, which are crucial for the subsequent formation of cyclotridecene (B14745652) isomers upon oxidation. ias.ac.in The stability and structure of these organoborane intermediates dictate the final product distribution.

Carbocations are another class of intermediates relevant to allene chemistry, particularly in acid-catalyzed reactions. libretexts.org Although primary carbocations are generally unstable, they can be stabilized by resonance or neighboring groups. researchgate.netlibretexts.org In reactions of this compound under acidic conditions, protonation could lead to the formation of a vinyl or allyl carbocation, which would then be susceptible to rearrangement or attack by a nucleophile.

Spectroscopic Probes for Elucidating this compound Reaction Intermediates

Identifying and characterizing fleeting reactive intermediates is a significant challenge that requires sophisticated spectroscopic techniques. These methods provide snapshots of the reaction as it progresses, allowing for the structural elucidation of transient species.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates directly from the reaction solution. nih.gov By coupling ESI-MS with tandem mass spectrometry (MS/MS), it is possible to isolate an intermediate ion and fragment it to gain structural information. For reactions of this compound, this could be used to detect and characterize intermediates like the thiiranium ion in sulphenylation reactions or charged organometallic species in catalyzed cycloisomerizations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for stable molecules, advanced NMR techniques can be employed to study reaction mechanisms. In some cases, intermediates can be observed at low temperatures where their lifetime is extended. For the polymerization of cyclic allenes, ¹H and ¹³C NMR spectroscopy are essential for characterizing the resulting polymer structure, which provides indirect evidence of the polymerization mechanism. oup.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to monitor the progress of a reaction. For instance, the disappearance of the characteristic allene absorption band and the appearance of new bands corresponding to the product (e.g., C=C stretch of an alkene or C-O stretch of an alcohol) can be tracked over time. The polymer derived from this compound shows characteristic IR absorptions that confirm the structure of the repeating units. oup.com

Raman Spectroscopy: In situ Raman spectroscopy is another vibrational technique that can probe the electrochemical interface and identify reaction intermediates on electrode surfaces, such as those involved in oxygen reduction reactions. researchgate.net This technique could potentially be adapted to study intermediates in surface-catalyzed reactions of this compound.

The table below summarizes spectroscopic techniques and their potential application to studying intermediates in this compound reactions.

Spectroscopic TechniqueApplication to this compound IntermediatesPotential Intermediates
Mass Spectrometry (MS)Detection and structural analysis of charged intermediates.Thiiranium ions, Organometallic complexes
NMR SpectroscopyStructural characterization of stable products to infer mechanism; low-temperature observation of intermediates.Organoboranes, Polymer structure
IR SpectroscopyMonitoring reaction progress by observing changes in functional group absorptions.Allene disappearance, Product formation
Raman SpectroscopyIn situ detection of intermediates in surface-catalyzed or electrochemical reactions.Adsorbed species on catalyst surfaces

Kinetic and Thermodynamic Analyses of this compound Reaction Mechanisms

The reactivity of cyclic allenes is strongly influenced by ring strain. Smaller, more strained rings react faster. This is clearly demonstrated in the polymerization of cyclic allenes catalyzed by [(π-allyl)NiOCOCF₃]₂. The polymerization of 1,2-cyclononadiene (a nine-membered ring) is dramatically faster than that of larger, less strained allenes. oup.com The reaction follows first-order kinetics, and the rate constants provide a quantitative measure of this reactivity trend. oup.com

The table below presents the first-order kinetic coefficients for the polymerization of various cyclic allenes, illustrating the effect of ring size on reaction rate.

Cyclic AlleneRing SizeFirst-Order Kinetic Coefficient (k_obs) [L·mol⁻¹·h⁻¹]
1,2-Cyclononadiene9340
This compound131.19
1,2-Cyclopentadecadiene150.80
Data sourced from a study on the living coordination polymerization of alkylallenes. oup.com

As shown, the rate constant for this compound is significantly smaller than that for the highly strained 1,2-cyclononadiene, highlighting the kinetic consequences of reduced ring strain. oup.com

Thermodynamic considerations dictate the relative stability of reactants, intermediates, and products. In the addition of HBr to a conjugated diene, for example, the 1,4-adduct is often the thermodynamically more stable product because it results in a more substituted (and thus more stable) double bond. libretexts.org A similar analysis can be applied to reactions of this compound. For instance, in the cycloisomerization to cyclotridecene, the trans isomer (E) is generally more stable than the cis isomer (Z) in medium-to-large rings, and the product ratio at equilibrium would reflect this thermodynamic preference, provided the reaction conditions allow for reversibility.

The development of general non-linear equations relating activation energies to reaction energies provides a more comprehensive model than classical linear free-energy relationships, allowing for a more rational evaluation of reactivity trends across different substrates and reaction families. chemrxiv.org Applying such models to the transformations of this compound could offer deeper insights into the interplay between its structural properties and kinetic and thermodynamic outcomes.

Computational and Theoretical Studies of 1,2 Cyclotridecadiene

Electronic Structure and Bonding Analysis of 1,2-Cyclotridecadiene

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are employed to analyze molecular orbitals (MOs), electron density distribution, and the nature of chemical bonds.

For this compound, the key feature is the allene (B1206475) moiety (C=C=C) constrained within a thirteen-membered ring. In a linear allene, the central carbon is sp-hybridized, and the terminal carbons are sp²-hybridized, with the two π-bonds oriented perpendicularly to each other. Ring constraints in cyclic allenes force this linear geometry to bend and twist, inducing strain and altering the electronic structure. rsc.orgscielo.org.mx

Quantum chemical calculations, such as DFT, are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. In cyclic allenes, ring strain can significantly lower the LUMO energy and raise the HOMO energy, reducing the gap and increasing reactivity compared to unstrained analogues.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding by describing charge distribution and orbital interactions. scholarsresearchlibrary.com For this compound, this analysis would reveal the extent of electron delocalization and the precise nature of the hybridization in the strained allene carbons, providing a more detailed picture than simple valence bond theory. While specific values for this compound are not readily published, studies on related systems show how these properties are quantified. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Model Cyclic Allene System This table presents conceptual data to illustrate the outputs of electronic structure calculations for cyclic allene systems. Actual values for this compound would require specific computation.

Molecular Orbital Energy (eV) Description & Implication
HOMO -5.8 Highest energy electrons; site of oxidation/nucleophilic attack.
LUMO -0.2 Lowest energy empty orbital; site of reduction/electrophilic attack.
HOMO-LUMO Gap 5.6 Indicator of chemical reactivity and kinetic stability.

Conformational Analysis and Ring Strain Energy in this compound Systems

Cyclic molecules larger than cyclohexane (B81311) are flexible and can exist in multiple conformations (spatial arrangements). Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For large rings like this compound, the number of potential conformations is significant.

Ring strain is the excess energy a cyclic molecule possesses compared to a strain-free acyclic reference compound. It arises from three main sources:

Angle Strain: Deviation of bond angles from their ideal values. wikipedia.org

Torsional Strain: Eclipsing interactions between bonds on adjacent atoms. wikipedia.org

Transannular Strain: Steric repulsion between atoms across the ring. wikipedia.org

The strain energy of cycloalkanes varies significantly with ring size. Small rings (cyclopropane, cyclobutane) are highly strained. Strain decreases for cyclopentane (B165970) and reaches a minimum for cyclohexane. Medium-sized rings (C7–C11) exhibit considerable strain due to a combination of torsional and transannular interactions. However, for large rings (C12 and above), the flexibility is great enough to minimize all three types of strain, allowing them to adopt low-energy conformations. libretexts.org

Table 2: Comparison of Calculated Total Ring Strain Energies for Various Cycloalkanes This table illustrates the general trend of ring strain with ring size. The value for cyclotridecane (B13116453) provides a baseline for the hydrocarbon framework of this compound.

Cycloalkane Ring Size Total Strain Energy (kcal/mol)
Cyclopropane 3 27.6
Cyclobutane 4 26.3
Cyclopentane 5 6.2
Cyclohexane 6 0.1
Cycloheptane 7 6.3
Cyclooctane 8 9.7
Cyclononane 9 12.6
Cyclodecane 10 12.4
Cyclotridecane 13 ~2.0

Source: Data adapted from various sources on cycloalkane strain. libretexts.orgmasterorganicchemistry.com

Computational Modeling of Reactivity and Selectivity in this compound Reactions

Computational modeling is crucial for predicting how a molecule will react and which products will be favored. For strained cyclic allenes, reactivity is high, and they can participate in various transformations, including cycloadditions, nucleophilic trappings, and rearrangements. researchgate.netnih.gov

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is widely used to study reaction mechanisms, predict geometries of reactants, products, and transition states, and calculate reaction energies. nih.gov

In the context of this compound, DFT could be applied to study reactions such as:

[2+2] and [4+2] Cycloadditions: Strained allenes are excellent dienophiles and dipolarophiles. DFT calculations can determine whether these reactions are concerted or stepwise and explain observed stereoselectivity (e.g., endo/exo selectivity). nih.gov

Metal-Catalyzed Annulations: Transition metals like palladium can catalyze reactions involving cyclic allenes to form complex polycyclic structures. DFT can elucidate the catalytic cycle, identifying key intermediates and transition states. rsc.orgescholarship.org

Basicity: The proton affinity and gas-phase basicity of cyclic allenes can be accurately calculated using DFT, revealing how ring size and strain affect the ability of the allene to accept a proton. tandfonline.com

A study on the basicity of a series of cyclic allenes using DFT demonstrated that basicity is influenced by ring size and the potential for resonance in the protonated form. tandfonline.com While not isolating this compound, the trend suggests its basicity would be moderate among cyclic allenes, lacking the high strain of smaller rings but also the specific stabilizing features of others.

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a "movie" of molecular behavior. While classical MD is often used for conformational sampling of large systems, reactive MD simulations (using force fields like ReaxFF) or Ab Initio Molecular Dynamics (AIMD) can be used to explore reaction pathways. acs.org

For this compound, MD simulations could:

Explore the conformational landscape and the dynamics of interconversion between different low-energy conformers.

Simulate reaction events, providing insights into dynamic effects that are not captured by static calculations of potential energy surfaces.

Model the interaction of the allene with solvent molecules or at an interface, which can be critical in understanding reaction outcomes in condensed phases.

Although no specific MD studies on this compound are currently published, AIMD has been used to rationalize selectivity in other reactions where traditional transition state theory falls short, revealing the importance of dynamic trajectories after passing through a transition state.

Transition State Characterization and Reaction Pathway Elucidation for this compound

A central goal of computational chemistry is to map the entire potential energy surface (PES) for a reaction, identifying all minima (reactants, intermediates, products) and the saddle points (transition states) that connect them. cam.ac.uk The transition state represents the highest energy point along the minimum energy reaction path, and its structure and energy determine the reaction rate. arxiv.org

DFT calculations are the primary tool for locating and characterizing transition states. researchgate.net A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the path from reactants to products). nih.gov

For reactions involving this compound, such as a Diels-Alder cycloaddition, computational chemists would:

Optimize the geometries of the reactants and products.

Propose an initial guess for the transition state structure.

Use an algorithm (e.g., eigenvector-following) to locate the exact saddle point on the PES. cam.ac.uk

Calculate the vibrational frequencies to confirm it is a true transition state.

Calculate the activation energy (the energy difference between the transition state and the reactants), which is the primary determinant of the reaction rate.

Trace the Intrinsic Reaction Coordinate (IRC) to confirm that the transition state correctly connects the desired reactants and products. scholarsresearchlibrary.com

Studies on the cycloaddition reactions of other strained cyclic allenes have successfully used this approach to explain experimental observations of reactivity and selectivity. nih.govnih.gov For this compound, such studies would provide a detailed, atomistic picture of its chemical transformations.

Advanced Applications of 1,2 Cyclotridecadiene in Chemical Synthesis and Materials Science

1,2-Cyclotridecadiene as a Key Building Block in Complex Organic Synthesis

The high reactivity of cyclic allenes, stemming from their significant ring strain, makes them exceptional building blocks for rapidly increasing molecular complexity. nih.govresearchgate.net This reactivity allows them to participate in a variety of transformations, including cycloadditions and metal-catalyzed reactions, that are central to the synthesis of complex architectures. nih.govnsf.gov

The construction of large rings and multi-ring systems is a persistent challenge in organic synthesis. This compound and its derivatives serve as powerful tools in this domain. Transition-metal catalysis, in particular, has unlocked novel pathways to complex cyclic systems starting from allenes. One potent strategy is the [2+2+2] cycloaddition reaction, which can assemble multiple unsaturated components into a single polycyclic product. rsc.org In such a reaction, a cyclic allene (B1206475) like this compound could react with two alkyne molecules to generate a complex polycyclic framework in a single step.

Palladium-catalyzed cyclizations represent another key method. Reactions between allenes bearing a nucleophilic group and organic iodides have been shown to produce nine- to twelve-membered rings, a class of structures that includes the this compound framework. mdpi.com A particularly innovative approach involves the ring expansion of dichlorocyclopropanes. For instance, the dichlorocyclopropane derived from the enol ether of cyclododecanone, a close precursor, undergoes a facile ring expansion to yield a functionalized 2-ethoxy-3-chloro-1,3-cyclotridecadiene. researchgate.net This substituted diene is a versatile intermediate for further elaborations into other complex cyclic molecules. researchgate.net

The trapping of highly reactive, transient cyclic allenes is a frontier strategy in this field. In a landmark synthesis, a strained azacyclic allene was generated in situ and trapped via a Diels-Alder reaction to forge the complex core of the natural product lissodendoric acid A. nih.govchemistryviews.org This highlights the potential of using a strained this compound system to rapidly construct elaborate polycyclic and macrocyclic structures.

Table 1: Selected Strategies for Macrocyclic and Polycyclic Synthesis Involving Cyclic Allenes

Reaction Type Catalyst/Reagents Reactants Product Type Reference
[2+2+2] Cycloaddition Rhodium or Palladium Complexes Cyclic Allene, Alkynes Polycyclic Aromatic/Hydroaromatic Systems rsc.org
Intramolecular Heck-type Cyclization Palladium(0) Complexes ω-Iodoallenes 7- to 8-membered Carbocycles mdpi.com
Dichlorocyclopropane Ring Expansion Heat Dichlorocyclopropane of a large-ring enol ether Chloro-substituted Cyclotridecadiene researchgate.net

Target-oriented synthesis aims to construct complex molecules, often natural products with significant biological activity, from simple precursors. beilstein-journals.org While historically less utilized than their aryne or cyclic alkyne counterparts, strained cyclic allenes are emerging as powerful intermediates for achieving these goals. nih.gov

The most prominent demonstration of this is the total synthesis of lissodendoric acid A, a marine alkaloid with a complex structure featuring an azadecalin core and a 14-membered macrocycle. chemistryviews.org The key transformation was a highly stereospecific [4+2] cycloaddition that trapped a fleeting, axially chiral azacyclic allene. nih.govresearchgate.net This single step constructed the intricate azadecalin framework and set crucial stereocenters, demonstrating that a strategy centered on a strained cyclic allene can provide an elegant and efficient solution to a formidable synthetic challenge. nih.gov The accessibility of functionalized large-ring allenes, such as ω-bromocyclotrideca-1,2-diene-4,8,10-triyne, further expands the potential toolkit for synthetic chemists targeting complex macrocycles. mindat.org

Furthermore, powerful macrocyclization techniques like Ring-Closing Metathesis (RCM) have been instrumental in the synthesis of numerous natural products, including the anticancer agent epothilone (B1246373) C and the antimicrobial nakadomarin A. nih.gov While these specific syntheses did not start from this compound, they establish RCM as a go-to method for forming large rings, a transformation for which a diene-containing precursor derived from this compound could be well-suited.

Poly(this compound) in Materials Science

While specific studies on poly(this compound) are not yet prevalent, the broader field of poly(allenamer)s—polymers containing allene units in their backbone—is a rapidly developing area of materials science. The principles established for the polymerization of other cyclic allenes provide a clear blueprint for the synthesis and application of poly(this compound). acs.orgbohrium.comresearchgate.net

The primary method for synthesizing polymers from cyclic allenes is Ring-Opening Metathesis Polymerization (ROMP). acs.orgbohrium.com This technique employs well-defined transition metal catalysts, most notably Grubbs-type ruthenium catalysts, to open the strained ring of the monomer and stitch the units together into a long polymer chain. acs.org Applying this method to this compound would be expected to yield poly(this compound), a novel polymer with allene functionalities integrated directly into its main chain.

A key advantage of this synthetic approach is the ability to control the polymer's properties. The inclusion of acyclic, 1,3-disubstituted allenes as chain transfer agents (CTAs) allows for precise control over the molecular weight of the resulting polymer. acs.orgbohrium.com This control is crucial for tailoring the material's physical properties, such as its viscosity, solubility, and mechanical strength.

The characterization of these poly(allenamer)s relies on a suite of standard polymer analysis techniques. Spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure of the repeating units and the presence of the allene group, while gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the polymer chains. acs.org

Table 2: General Protocol for Ring-Opening Metathesis Polymerization (ROMP) of a Cyclic Allene

Parameter Description Purpose Reference
Monomer Cyclic Allene (e.g., this compound) The repeating unit of the polymer. acs.orgbohrium.com
Catalyst Grubbs-type Ruthenium Catalyst (e.g., G3) Initiates and propagates the ring-opening polymerization. acs.orgbohrium.comacs.org
Chain Transfer Agent (CTA) Acyclic 1,3-disubstituted allene (Optional) Controls polymer molecular weight and provides end-functionalization. acs.orgbohrium.com
Solvent Anhydrous, inert solvent (e.g., THF, Toluene) Dissolves monomer and catalyst, controls concentration. acs.org

| Conditions | Inert atmosphere (e.g., Argon), elevated temperature (e.g., 60 °C) | Prevents catalyst decomposition and promotes reaction. | acs.org |

The mechanism of the ROMP of cyclic allenes is believed to proceed through ruthenium vinylidene intermediates, which dictates the way monomers are incorporated into the growing chain. bohrium.com This mechanistic understanding is vital for predicting and controlling the microstructure of the final polymer. When substituted cyclic allenes are used, this process can lead to the formation of poly(allenamer)s with high regioregularity—a precise and ordered arrangement of the monomer units—which can significantly influence the material's bulk properties. digitellinc.com

The presence of the allene group in the polymer backbone creates a unique macromolecular architecture. Unlike polymers with simple saturated backbones (like polyethylene) or standard alkene backbones (like polybutadiene), the poly(allenamer)s possess a series of reactive, orthogonal π-systems along their chain. researchgate.net This imparts a unique topology and opens the door to a wide range of chemical modifications that are not possible with more conventional polymers. researchgate.net

The true potential of poly(this compound) as an advanced material lies in its capacity for functionalization. The allene units distributed along the polymer backbone are not merely structural linkers; they are reactive handles that can be transformed through post-polymerization modification. bohrium.comresearchgate.net

This allows for the creation of functional materials with tailored properties. For example, a post-polymerization hydrosilylation reaction has been demonstrated on poly(allenamer)s, grafting silicon-containing groups onto the polymer chain. acs.orgbohrium.com This could be used to alter surface properties, improve thermal stability, or introduce sites for cross-linking. Similarly, the use of functionalized CTAs during the polymerization process itself can be used to install specific chemical groups at the ends of the polymer chains, creating telechelic polymers that can be used as building blocks for more complex materials like block copolymers. acs.orgbohrium.com These strategies transform a simple polymer into a versatile platform for advanced materials design.

Emerging Applications of this compound Derivatives in Advanced Materials

The unique structural and reactive characteristics of the allene group within a medium-sized ring system make this compound and its derivatives intriguing building blocks for the development of advanced materials. Researchers are exploring their potential in creating novel polymeric systems with highly tunable properties and in constructing complex supramolecular architectures. These applications leverage the inherent reactivity of the cumulated double bonds for polymerization and functionalization, as well as the specific stereochemistry and geometry of the cyclic allene scaffold for directing self-assembly processes.

Design of Novel Polymeric Systems with Tunable Properties

The creation of polymers from this compound opens avenues to materials with unique backbone structures and the potential for extensive post-polymerization modification. The presence of double bonds in the resulting polymer chains provides reactive sites for introducing a wide array of functional groups, thereby allowing for the fine-tuning of the material's physical and chemical properties.

One of the key methods for polymerizing cyclic allenes is through Ring-Opening Metathesis Polymerization (ROMP). This technique has been shown to be effective for cyclic allenes, yielding polymers that incorporate the allene functionality directly into the polymer backbone. acs.orgunist.ac.kr The molecular weight of these "poly(allenamer)s" can be controlled by the addition of acyclic, 1,3-disubstituted allenes which act as chain transfer agents (CTAs). acs.orgunist.ac.kr This control over molecular weight is a critical factor in determining the mechanical properties of the final polymer.

The true versatility of poly(this compound) lies in the potential for post-polymerization modification. The allene units within the polymer backbone are amenable to a variety of chemical transformations. For instance, hydrosilylation can be used to introduce silyl-containing moieties, which can alter the surface properties and solubility of the polymer. acs.orgunist.ac.kr Furthermore, the addition of thiols across the double bonds (thiol-ene reaction) is a well-established and highly efficient "click" chemistry reaction that can be used to append a diverse range of functional molecules. wiley-vch.de This allows for the introduction of functionalities that can influence properties such as hydrophilicity, thermal stability, and mechanical strength. nih.govmdpi.comrsc.org For example, grafting polar side chains can transform a hydrophobic polymer into a more hydrophilic one, which is crucial for applications in biocompatible materials or coatings. nih.gov

The ability to introduce functional groups also opens the door to creating cross-linked materials. By introducing monomers with multiple reactive sites or by using post-polymerization reactions to create links between polymer chains, the mechanical properties, such as stiffness and toughness, can be significantly enhanced. researchgate.net

The table below summarizes potential strategies for creating and modifying polymeric systems based on this compound to achieve tunable properties.

Polymerization MethodProperty Tuning StrategyPotential Outcome
Ring-Opening Metathesis Polymerization (ROMP)Control of molecular weight using chain transfer agents.Tailoring of mechanical properties (e.g., tensile strength, elasticity). acs.orgunist.ac.krresearchgate.net
Post-Polymerization Modification (Hydrosilylation)Introduction of silyl (B83357) groups onto the polymer backbone.Altered surface energy, solubility, and adhesion properties. acs.orgunist.ac.kr
Post-Polymerization Modification (Thiol-ene Click Chemistry)Grafting of various functional side chains (e.g., alcohols, carboxylic acids).Tunable hydrophilicity, thermal stability, and biocompatibility. wiley-vch.denih.gov
Cross-linkingFormation of covalent bonds between polymer chains.Increased stiffness, toughness, and solvent resistance. mdpi.comresearchgate.net
CopolymerizationIncorporation of other monomers with specific functionalities.Creation of materials with a combination of desired properties from different monomers.

This table is generated based on established principles of polymer chemistry and specific research on the polymerization and modification of allenes.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. nih.gov The unique geometry and electronic properties of allenes make this compound derivatives promising candidates for the construction of sophisticated supramolecular assemblies and as linkers in porous crystalline materials like metal-organic frameworks (MOFs).

In the realm of host-guest chemistry, macrocycles containing the allene unit have been synthesized. figshare.comtcichemicals.com These allene-containing hosts have shown the ability to selectively bind guest molecules within their cavities, a process governed by shape complementarity and non-covalent interactions. figshare.com By synthesizing derivatives of this compound that can form macrocyclic structures, it would be possible to create novel host molecules with unique cavity sizes and shapes for applications in molecular recognition, sensing, and separation.

Furthermore, functionalized this compound derivatives could serve as innovative organic linkers for the construction of Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are crystalline materials with high porosity, constructed from metal ions or clusters connected by organic ligands. nih.govnih.gov By introducing coordinating groups, such as carboxylates or pyridyls, onto the this compound scaffold, these molecules can be used to build novel MOFs. The large, relatively flexible thirteen-membered ring could lead to frameworks with unusual topologies and pore environments. The allene moiety itself could also be a site for post-synthetic modification within the MOF, allowing for the tuning of the framework's properties after its initial construction. mdpi.commdpi.com

The following table outlines potential strategies for integrating this compound derivatives into supramolecular assemblies and frameworks.

Application AreaDesign StrategyPotential Functionality
Supramolecular Self-Assembly Introduction of chiral centers and interacting moieties (e.g., amides, aromatic rings) to this compound.Formation of helical supramolecular polymers and other ordered nanostructures. nih.govresearchgate.netresearcher.liferesearchgate.netacs.org
Host-Guest Chemistry Synthesis of macrocycles incorporating the this compound unit.Creation of novel molecular receptors for selective binding of guest molecules. nih.govfigshare.comtcichemicals.commdpi.com
Metal-Organic Frameworks (MOFs) Functionalization of this compound with metal-coordinating groups (e.g., carboxylates, bipyridyls).Use as an organic linker to construct MOFs with unique network topologies and pore characteristics. wikipedia.orgnih.govmdpi.commdpi.com
Post-Synthetic Modification of MOFs The allene group within a MOF linker can be a reactive handle for further chemical transformations.Tuning of the MOF's properties, such as gas adsorption selectivity or catalytic activity. nih.gov

This table presents hypothetical applications based on established principles of supramolecular chemistry and materials science, and specific research on allene-containing molecules.

Future Research Directions and Perspectives in 1,2 Cyclotridecadiene Chemistry

The unique structural and electronic properties of 1,2-cyclotridecadiene, characterized by its strained thirteen-membered ring and reactive cumulated double bonds, position it as a fascinating substrate for future chemical exploration. The field is poised for significant advancements, moving beyond initial reactivity studies towards the development of sophisticated applications and a deeper mechanistic understanding. Key future research directions will likely focus on uncovering new reactivity, creating highly selective catalytic systems, employing advanced analytical techniques for mechanistic studies, designing novel materials, and integrating computational and experimental approaches for a holistic understanding.

Q & A

Q. What are the standard methodologies for synthesizing 1,2-cyclotridecadiene and verifying its purity?

Synthesis typically involves [1,2]-cyclization of appropriate precursors under controlled conditions. For example, hydrogen bromide addition to cyclic allenes like this compound is performed in a 1:1 mole ratio at ~20°C, yielding stereospecific products (e.g., cis-3-bromocyclotridecene). Purity verification employs gas-liquid chromatography (GLC), infrared (IR) spectroscopy (e.g., absence of trans-alkene absorption at ~960 cm⁻¹), and nuclear magnetic resonance (NMR) to confirm olefinic and methine proton signals .

Q. How do researchers characterize the physical and chemical properties of this compound?

Key properties include melting point, boiling point, and spectral data (IR, NMR, mass spectrometry). For example, IR absorption at 2018 cm⁻¹ (C=C stretching) and NMR signals at δ 5.60 (olefinic protons) are critical identifiers. However, gaps in data (e.g., vapor pressure, flash point) necessitate experimental determination under inert conditions to avoid decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves (tested against EN 374 standards), safety goggles, and lab coats. Avoid skin contact and ensure access to emergency showers/eye-wash stations. Waste disposal must comply with hazardous material regulations .

Advanced Research Questions

Q. How does ring size influence the regio- and stereospecificity of electrophilic additions to this compound?

Ring strain and orbital alignment dictate reactivity. For instance, hydrogen bromide addition to this compound (13-membered ring) yields cis-3-bromocyclotridecene as the sole product, while smaller rings (e.g., 9-membered) exhibit similar specificity. This contrasts with larger rings, where steric hindrance may alter outcomes. Mechanistic studies using deuterated reagents confirm no isomerization occurs during addition, supporting concerted electrophilic attack .

Q. What mechanistic pathways explain the diverse products from dihydroboration-oxidation of this compound?

Dihydroboration followed by oxidation with CrO₃-pyridine produces Z/E-cyclotridecene mixtures via stereospecific elimination of 1,2-diorganoboranes. Hydrolysis-oxidation favors cyclotridecanol, suggesting competing pathways: direct oxidation of boranes vs. intermediate alkene formation. Isotopic labeling and mass spectrometry (e.g., m/e 203/205 peaks) validate these pathways .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR signals (e.g., unexpected trans-alkene peaks) may arise from impurities or side reactions. Use high-resolution GLC to isolate products and compare retention times with authentic samples. Cross-validate with alternative techniques like X-ray crystallography or computational modeling (DFT) to confirm structural assignments .

Q. What experimental designs optimize yield in stereospecific reactions involving this compound?

Control reaction temperature (e.g., −70°C for HCl addition to minimize side reactions) and stoichiometry. Add radical inhibitors (e.g., hydroquinone) to suppress free-radical pathways. Monitor reaction progress via in-situ IR or HPLC to terminate at optimal conversion points .

Methodological and Analytical Challenges

Q. How can researchers address the lack of thermodynamic data (e.g., vapor pressure, enthalpy) for this compound?

Employ computational chemistry tools (e.g., Gaussian, COSMO-RS) to estimate properties. Validate predictions via experimental techniques like differential scanning calorimetry (DSC) for phase transitions or static vapor pressure measurements in a controlled environment .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

Document all variables: solvent purity, reaction vessel material, and moisture levels. Use standardized protocols (e.g., ASTM methods) for spectral analysis. Share raw data (e.g., NMR FID files) in supplementary materials to enable independent verification .

Q. How do researchers design studies to explore novel applications of this compound in catalysis or material science?

Start with computational docking studies to predict reactivity with target substrates (e.g., transition metals). Validate via small-scale pilot reactions, monitoring kinetics and product distribution. Collaborate with interdisciplinary teams to assess mechanical/thermal stability in polymer matrices or catalytic cycles .

Tables for Key Data

Table 1: Spectral Signatures of this compound Derivatives

CompoundIR (cm⁻¹)NMR (δ, ppm)Key Diagnostic Peaks
cis-3-Bromocyclotridecene2018 (C=C)5.60 (2H, olefinic)Absence of trans-alkene IR
Cyclotridecanol3400-3600 (O-H)1.20-1.80 (methylene)Broad O-H stretch
Z-Cyclotridecene1635 (C=C)5.50-5.70 (olefinic)Coupling constants (J)

Table 2: Reaction Conditions and Outcomes

ReactionConditionsMajor Product(s)Yield
HBr addition1:1 mole ratio, 20°Ccis-3-Bromocyclotridecene86%
Dihydroboration-CrO₃CrO₃-pyridine, oxidationZ/E-Cyclotridecene mixture75%
Dihydroboration-hydrolysisH₂O, oxidationCyclotridecanol68%

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